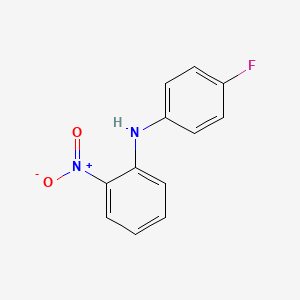

N-(4-fluorophenyl)-2-nitroaniline

Descripción

Nomenclature and Structural Representation in Scholarly Contexts

In academic literature, N-(4-fluorophenyl)-2-nitroaniline is systematically named and identified through various chemical identifiers. Its structure consists of a 2-nitroaniline (B44862) core bonded to a 4-fluorophenyl group at the amine nitrogen.

The key identifiers for this compound are presented in the table below:

| Identifier | Value |

| CAS Number | 322-78-1 sigmaaldrich.comchemdiv.combiosynth.combldpharm.com |

| Molecular Formula | C₁₂H₉FN₂O₂ sigmaaldrich.comchemdiv.combiosynth.combldpharm.com |

| Molecular Weight | 232.21 g/mol chemdiv.combiosynth.combldpharm.com |

| IUPAC Name | This compound |

| SMILES | c1ccc(c(c1)Nc1ccc(cc1)F)N+=O chemdiv.com |

| InChI Key | WOFJTSLEYUNNQE-UHFFFAOYSA-N uni.lu |

Importance as a Synthetic Intermediate and Building Block in Organic Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate and building block. The presence of three key features—a secondary amine, a nitro group, and a fluorine atom—allows for a variety of chemical transformations.

The nitro group can be readily reduced to an amino group, yielding N-(4-fluorophenyl)benzene-1,2-diamine. mdpi.com This resulting diamine is a valuable precursor for the synthesis of heterocyclic compounds, such as benzimidazoles. For instance, treatment of N-(4-fluorophenyl)benzene-1,2-diamine with 1,1'-carbonyldiimidazole (B1668759) leads to the formation of 1-(4-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one. mdpi.com

The fluorine atom on the phenyl ring also plays a crucial role. Fluorine-containing organic molecules are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. Therefore, this compound serves as a key building block for introducing a fluorinated phenyl group into larger, more complex molecular architectures.

The synthesis of this compound itself is a subject of study, with methods being developed to improve yield and efficiency. One reported synthesis involves the reaction of appropriate starting materials to yield dark orange crystals of the compound. mdpi.com

Overview of Research Directions and Significance within Chemical Sciences

Research involving this compound and its derivatives is primarily focused on the development of novel compounds with potential biological activity and applications in materials science. The structural motifs accessible from this building block are prevalent in a range of functional molecules.

For example, substituted nitroanilines, the parent class of this compound, are known intermediates in the production of dyes and pharmaceuticals. wikipedia.org The broader class of nitroanilines has been investigated for various applications, with studies exploring their synthesis and chemical properties. google.comchemicalbook.com The introduction of a fluorine atom, as seen in this compound, is a common strategy in modern drug discovery to enhance the pharmacological profile of a molecule.

Derivatives of nitroanilines have been explored for their potential antitubercular properties. mdpi.com For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which share structural similarities, were synthesized and evaluated for their activity against M. tuberculosis. mdpi.com This highlights the potential for compounds derived from this compound to be investigated for similar biological activities.

Furthermore, the study of related fluorinated nitroaniline compounds, such as 2-fluoro-5-nitroaniline (B1294389) and 4-fluoro-N-methyl-N-nitroaniline, provides insights into their molecular structures and intermolecular interactions, which are crucial for the rational design of new materials and bioactive molecules. iucr.orgresearchgate.net The synthesis and characterization of various isomers and derivatives of fluoro-nitroanilines continue to be an active area of research. parchem.combldpharm.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHNNTOZYJSSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Classical Approaches to N-(4-fluorophenyl)-2-nitroaniline Synthesis

Classical synthetic routes to this compound primarily rely on well-established reaction mechanisms, including nucleophilic aromatic substitution and functional group transformations of aromatic precursors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of diarylamines, including this compound. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group. evitachem.com The mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized Meisenheimer complex as an intermediate. evitachem.com For the synthesis of the target compound, this typically involves the reaction of a fluoronitrobenzene with an aniline (B41778) derivative. The nitro group (NO₂) is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. chemicalbook.com Fluorine is an excellent leaving group for SNAr reactions.

The direct synthesis of diarylamines can be achieved by reacting anilines with activated aromatic electrophiles. wikipedia.org The formation of this compound can be envisioned through the reaction of 1-fluoro-2-nitrobenzene (B31998) with 4-fluoroaniline (B128567). The strong activation provided by the ortho-nitro group on 1-fluoro-2-nitrobenzene makes the ipso-carbon highly electrophilic and susceptible to attack by the nucleophilic amine of 4-fluoroaniline.

Conversely, the reaction could involve 4-fluoronitrobenzene and 2-nitroaniline (B44862). However, the formation of diarylamines by reacting anilines with aromatic electrophiles is often challenging due to the low nucleophilicity of the aniline reactant. wikipedia.org

The conditions for SNAr reactions are critical and can significantly impact reaction efficiency and yield. Key parameters include the choice of solvent, the presence and nature of a base, and the reaction temperature.

Temperature and Solvent: Due to the relatively low nucleophilicity of anilines, high temperatures are often required to drive the reaction to completion. wikipedia.org For instance, the reaction between aniline and 4-fluoronitrobenzene in N-Methyl-2-pyrrolidone (NMP) as a solvent required high temperatures, with microwave heating at 250°C for 30 minutes resulting in 29% conversion, and 300°C leading to 62% conversion. wikipedia.org At these elevated temperatures, the reaction can proceed even without the use of a base. wikipedia.org

Base and Solvent Screening: The choice of base and solvent is interdependent and crucial for optimizing SNAr aminations. A study on the synthesis of N-(2-nitro-5-(phenylamino)phenyl)acetamide from N-(5-fluoro-2-nitrophenyl)acetamide and aniline provides valuable insights. The results, summarized in the table below, demonstrate that polar aprotic solvents like DMF and DMSO, in combination with bases such as K₂CO₃ or even using aniline itself as the base, provide the highest yields. beilstein-journals.org In contrast, protic solvents like ethanol (B145695) and methanol (B129727) generally result in lower yields under the tested conditions. beilstein-journals.org The use of a strong base like NaOH in a less polar solvent like THF gave a moderate yield for one derivative but was detrimental for another. beilstein-journals.org

| Entry | Solvent | Base | Yield (%) of 3b | Yield (%) of 3c** |

|---|---|---|---|---|

| 1 | EtOH | - | 38 | 53 |

| 2 | - | N(Et)₃ | 40 | 53 |

| 3 | DMF | K₂CO₃ | 78 | 79 |

| 4 | NMP | Pyridine | 47 | 58 |

| 5 | DMSO | Aniline | 88 | 88 |

| 6 | THF | NaOH | 60 | 17 |

| 7 | MeOH | NaHCO₃ | 39 | 48 |

| 8 | i-PrOH | N(Et)₃ | 42 | 40 |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing milder and more versatile alternatives to classical methods. wikipedia.orgacs.org The Buchwald-Hartwig amination is the preeminent example of this class of reactions for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org

While the Suzuki-Miyaura reaction is renowned for forming carbon-carbon bonds, recent innovations have expanded its application to carbon-nitrogen bond formation. snnu.edu.cnrsc.org A novel strategy, termed "aminative Suzuki-Miyaura coupling," unites the starting materials of Suzuki-Miyaura and Buchwald-Hartwig reactions to produce diarylamines. snnu.edu.cn

This process involves a formal nitrene insertion into the Suzuki-Miyaura catalytic cycle, effectively transforming the biaryl product into a diarylamine. snnu.edu.cn The reaction typically employs a palladium catalyst with a bulky ancillary phosphine (B1218219) ligand in the presence of a commercially available amination reagent. This method is compatible with a wide array of aryl halides and boronic acids, including those with various functional groups and heterocyclic motifs. snnu.edu.cn This approach could theoretically be applied to synthesize this compound by coupling an appropriate aryl halide (e.g., 1-bromo-2-nitrobenzene) with an arylboronic acid (e.g., 4-fluorophenylboronic acid) in the presence of an amine source.

A more direct and widely practiced palladium-catalyzed approach for this transformation is the Buchwald-Hartwig amination. organic-chemistry.orgacsgcipr.org This reaction directly couples an amine with an aryl halide or triflate. wikipedia.orgacsgcipr.org The synthesis of this compound would involve the coupling of 4-fluoroaniline with an activated aryl partner like 1-bromo-2-nitrobenzene (B46134) or 1-chloro-2-nitrobenzene (B146284). The catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., X-Phos), in the presence of a base such as KOt-Bu. beilstein-journals.orgacs.org

Nitration and Hydrolysis Routes from Precursors

An alternative to forming the C-N bond directly is to synthesize the target molecule from a precursor that already contains the aniline or fluoro-phenyl moiety, followed by functional group interconversion. A common strategy involves the nitration of a protected aniline derivative, followed by deprotection. google.com

Specifically, the synthesis of 4-fluoro-2-nitroaniline (B1293508) can be achieved by the nitration of p-fluoroacetanilide, followed by hydrolysis of the resulting nitroacetanilide intermediate. google.com This method avoids handling potentially volatile or highly toxic starting materials and builds the molecule in a stepwise fashion. A patented method utilizing a microchannel reactor highlights the efficiency of this route. google.com

The process involves two main steps:

Nitration: A solution of p-fluoroacetanilide in an acetic acid-acetic anhydride (B1165640) mixture is reacted with nitric acid. The acetamido group is an ortho-, para-director, and the incoming nitro group is directed to the position ortho to the amine.

Hydrolysis: The resulting N-(4-fluoro-2-nitrophenyl)acetamide intermediate is then hydrolyzed under acidic or basic conditions to remove the acetyl protecting group, yielding the final product, 4-fluoro-2-nitroaniline. google.com

A continuous flow microchannel reactor has been shown to produce 4-fluoro-2-nitroaniline from p-fluoroacetanilide with high efficiency and safety. google.com The table below summarizes the parameters from a specific example in the patent.

| Parameter | Value |

|---|---|

| Starting Material | p-Fluoroacetanilide |

| Reagents | Nitric Acid (68%), Acetic Acid, Acetic Anhydride |

| Molar Ratio (p-fluoroacetanilide:nitric acid) | 1 : 1.3 |

| Nitration Temperature | 40 °C |

| Nitration Reaction Time | 100 s |

| Hydrolysis Temperature | 95 °C |

| Hydrolysis Time | 3 h |

| Overall Yield | 91% |

This synthetic strategy is a reliable method for producing various nitroaniline derivatives. ontosight.ai

Ullmann-Type Chemistry in N-Arylation

The Ullmann condensation, a copper-catalyzed reaction, is a foundational method for the synthesis of diarylamines and has been adapted for the production of this compound. organic-chemistry.orgnih.gov This reaction typically involves the coupling of 2-nitroaniline with a 4-fluorophenyl halide or 4-fluoroaniline with a 2-nitrophenyl halide in the presence of a copper catalyst and a base. mdpi.comresearchgate.net The classical Ullmann reaction often required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. organic-chemistry.orgmdpi.com

Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions. mdpi.comrsc.org These improvements often involve the use of copper(I) salts, such as copper(I) iodide (CuI), and the addition of ligands to stabilize the copper catalyst and facilitate the reaction. mdpi.comnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. mdpi.com For the synthesis of this compound, a common approach is the reaction of 1-chloro-2-nitrobenzene with 4-fluoroaniline.

Table 1: Representative Conditions for Ullmann-Type N-Arylation

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 1-chloro-2-nitrobenzene | 4-fluoroaniline | CuI / Ligand | K₂CO₃ | DMF or DMSO | 120-160°C | mdpi.comresearchgate.net |

| 1-bromo-2-nitrobenzene | 4-fluoroaniline | Cu Powder | K₂CO₃ | Nitrobenzene | 180-210°C | organic-chemistry.org |

| 1-iodo-4-fluorobenzene | 2-nitroaniline | CuI / N,N'-dimethylethylenediamine | K₃PO₄ | Toluene | 110°C | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgnih.govdergipark.org.tr This technology has been successfully applied to Ullmann-type N-arylation reactions for synthesizing compounds like this compound. mdpi.commdpi.com The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can overcome the high activation energy barriers associated with these coupling reactions. ijnc.irrsc.org

The efficiency of microwave-assisted synthesis is highly dependent on the optimization of several key parameters, including temperature, reaction time, and catalyst loading. For the Ullmann-type synthesis of N-arylated products, studies have shown that systematically varying these parameters can dramatically improve product yields. mdpi.comrsc.org

For instance, in a typical microwave-assisted Ullmann coupling, the reaction between an aryl halide and an amine with a copper catalyst is performed in a sealed vessel under microwave irradiation. Researchers have found that increasing the temperature to around 160°C can significantly reduce the reaction time from hours or even days to mere minutes. mdpi.commdpi.com

Table 2: Optimization of Microwave-Assisted Ullmann-Type Coupling

| Parameter | Condition Range | Optimal Condition | Effect on Yield | Reference |

|---|---|---|---|---|

| Temperature | 80 - 180°C | ~160°C | Yield increases with temperature up to an optimum, beyond which decomposition may occur. | mdpi.comrsc.org |

| Time | 3 - 30 minutes | ~10-15 minutes | Yield increases with time initially, then plateaus. Prolonged times can lead to side products. | mdpi.comrsc.org |

| Catalyst Loading (CuI) | 5 - 20 mol% | ~10-20 mol% | Higher catalyst loading generally improves yield, but with diminishing returns and increased cost/waste. | rsc.org |

A study on the synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-nitroaniline demonstrated that microwave irradiation at 2450 MHz completed the condensation reactions within just 8 minutes, yielding pure products. semanticscholar.org While a different reaction type, this highlights the speed and efficiency of microwave assistance in synthesizing related aniline derivatives. The application of this methodology to the Ullmann coupling for this compound similarly shows that reaction times can be reduced from over 24 hours with conventional heating to under 30 minutes, with yields increasing significantly. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing this compound. ijnc.irresearchgate.net These approaches aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency.

A key focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. organic-chemistry.orgacs.org Traditional Ullmann reactions often employ high-boiling point, toxic, and difficult-to-remove dipolar aprotic solvents like DMF, NMP, or nitrobenzene. acs.orgacs.org Research has demonstrated that copper-catalyzed N-arylation reactions can be successfully performed in greener solvents. beilstein-journals.org

Water is considered an ideal green solvent due to its non-toxicity and abundance. organic-chemistry.org While organic substrates may have limited solubility, the use of surfactants or specific ligand systems can facilitate reactions in aqueous media. nih.gov Ethanol has also been identified as a less toxic and environmentally benign medium for copper-catalyzed N-arylation of imides and amines. organic-chemistry.orgbeilstein-journals.org More recently, solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc), have been shown to be effective replacements for dipolar aprotic solvents in copper-catalyzed C-N cross-couplings, offering comparable yields and easier workup procedures. acs.org

Developing sustainable catalytic systems is another cornerstone of green chemistry. diva-portal.orgmdpi.com For Ullmann-type reactions, this involves creating catalysts that are not only efficient but also abundant, non-toxic, and recyclable. Copper itself is an attractive choice as it is significantly more abundant and less toxic than noble metals like palladium, which are often used in other cross-coupling reactions. symeres.com

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Data Analysis and Structural Assignment

The ¹H NMR spectrum of N-(4-fluorophenyl)-2-nitroaniline, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different protons in the molecule. umich.edu The spectrum shows a singlet at 9.40 ppm, which is attributed to the amine proton (N-H). umich.edu A doublet of doublets at 8.21 ppm corresponds to the proton ortho to the nitro group on the nitrophenyl ring. umich.edu The spectrum also displays a multiplet between 7.40 and 7.33 ppm and another multiplet from 6.81 to 6.74 ppm, which are assigned to the protons on the nitro-substituted phenyl ring. umich.edu The protons on the 4-fluorophenyl ring appear as a doublet of doublets between 7.25 and 7.22 ppm and a triplet at 7.12 ppm. umich.edu

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 9.40 | s | - | N-H |

| 8.21 | dd | 8.6, 1.6 | H ortho to NO₂ |

| 7.40 – 7.33 | m | - | Aromatic H |

| 7.25 | dd | 9.8, 3.8 | Aromatic H (fluorophenyl) |

| 7.12 | t | 8.5 | Aromatic H (fluorophenyl) |

| 7.05 | dd | 8.6, 1.3 | Aromatic H |

| 6.81 – 6.74 | m | - | Aromatic H |

s = singlet, dd = doublet of doublets, m = multiplet, t = triplet

Carbon-13 NMR (¹³C NMR) Data Analysis and Isomer Differentiation

While specific ¹³C NMR data for this compound is not detailed in the provided search results, the analysis of related isomers like 2-fluoro-4-nitroaniline (B181687) provides insight into the expected chemical shifts. nih.gov For instance, in 4-fluoro-2-nitroaniline (B1293508), carbon atoms bonded to the fluorine and nitro groups, as well as those in the aromatic ring, exhibit distinct resonances that allow for their unambiguous assignment. chemicalbook.com This technique is crucial for differentiating between isomers by identifying the unique electronic environment of each carbon atom.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and bonding within a molecule.

Vibrational Mode Assignment and Interpretation

The IR and Raman spectra of this compound and related nitroaniline compounds have been analyzed to assign specific vibrational modes. nih.govrsc.orgevitachem.comunivie.ac.at The characteristic stretching vibrations of the nitro group (NO₂) are typically observed as strong bands in the IR spectrum. acs.org The N-H stretching vibration of the secondary amine appears in a distinct region of the spectrum. nih.gov Aromatic C-H and C=C stretching vibrations, as well as C-N and C-F stretching modes, are also identifiable. researchgate.net For example, in related nitroaromatic compounds, the C-N stretching vibration is observed near 1010 cm⁻¹. researchgate.net The presence of the fluorine atom is confirmed by a paramount peak around 1151 cm⁻¹ in similar structures.

Comparative Analysis of Experimental and Predicted Vibrational Spectra

For a precise interpretation of the vibrational spectra, experimental data is often compared with theoretical calculations, typically using Density Functional Theory (DFT). evitachem.comunivie.ac.at This comparative analysis aids in the definitive assignment of vibrational modes. For instance, in studies of similar molecules like 2-nitroaniline (B44862), DFT calculations have been used to model the vibrational frequencies, which are then compared with the experimental FTIR spectra. nih.gov This approach helps to resolve ambiguities in band assignments and provides a more detailed understanding of the molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of nitroaniline compounds typically shows absorption bands corresponding to π → π* and n → π* transitions. researchgate.netscience.gov The presence of the nitro group, an electron-withdrawing group, and the amine group, an electron-donating group, influences the electronic structure and the position of the absorption maxima. The spectrum of 2-nitroaniline, for example, shows distinct absorption bands that are sensitive to the solvent environment, indicating charge transfer interactions within the molecule. researchgate.net Similar electronic transitions are expected for this compound.

Electronic Transitions and Absorption Maxima

The nitro group is a strong chromophore and an electron-withdrawing group, which typically causes a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands of the benzene (B151609) ring. For instance, 2-nitroaniline itself shows a major absorption peak. thermofisher.comnih.gov The fluorine atom, being a weakly deactivating group through its inductive effect but a weak activator through resonance, can cause either a bathochromic or hypsochromic (a shift to shorter wavelengths) shift depending on its position relative to other functional groups.

In this compound, the presence of the electron-withdrawing nitro group on one ring and the fluorine atom on the other, bridged by a nitrogen atom, sets up a "push-pull" like system, which can lead to intramolecular charge transfer (ICT) transitions. These ICT bands are often broad and can be sensitive to the polarity of the solvent. rsc.orgrsc.org

Based on the analysis of similar substituted diphenylamines and nitroanilines, it is anticipated that this compound will exhibit complex absorption spectra with multiple bands. A prominent band corresponding to the π → π* transitions of the nitro-substituted phenyl ring is expected, likely shifted to a longer wavelength compared to unsubstituted benzene. Additionally, a lower intensity n → π* transition associated with the non-bonding electrons of the nitro group's oxygen atoms and the bridging nitrogen atom may be observed. The influence of the 4-fluorophenyl group will further modulate the energy of these transitions.

To provide a more concrete understanding, theoretical calculations using methods like Density Functional Theory (DFT) would be invaluable for predicting the electronic transitions and absorption maxima of this compound, as has been done for similar compounds. jchps.comresearchgate.net Such computational studies can elucidate the nature of the molecular orbitals involved in the electronic excitations and help in the assignment of the observed spectral bands.

Table of Anticipated Spectroscopic Data

Given the absence of direct experimental data, the following table is a predictive representation based on the analysis of structurally related compounds. The exact absorption maxima (λmax) would need to be determined experimentally.

| Solvent | Predicted λmax (nm) | Type of Transition |

| Non-polar (e.g., Hexane) | 250-280 | π → π* (Benzenoid) |

| 340-380 | π → π* (ICT) | |

| Polar (e.g., Ethanol) | 260-290 | π → π* (Benzenoid) |

| 360-420 | π → π* (ICT) |

This table is predictive and requires experimental verification.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with various basis sets like 6-311G(d,p), have been instrumental in exploring the multifaceted chemical nature of N-(4-fluorophenyl)-2-nitroaniline and related structures. researchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of the molecule's properties.

Geometry Optimization and Molecular Conformation Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For molecules with multiple rotatable bonds, such as this compound, this process is crucial for determining the preferred spatial arrangement of the phenyl rings and the nitro group.

Theoretical calculations for similar aniline (B41778) derivatives have shown that the optimized bond lengths and angles are generally in good agreement with experimental data where available. rsc.org For instance, in a related compound, the C-N bond lengths within the aromatic rings and the bond connecting the nitrogen to the phenyl ring are calculated to be within expected ranges, providing confidence in the computational model. ajchem-a.comnih.gov The planarity or twisting of the phenyl rings relative to each other is a key outcome of this analysis, influencing the molecule's electronic properties. The optimized structure of a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, was found to have C1 point group symmetry. ajchem-a.com

Table 1: Selected Optimized Geometric Parameters for a Related Aniline Derivative

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-N (aniline) | 1.412 |

| C-N (nitro) | 1.475 | |

| N-O (nitro) | 1.230 | |

| C-F | 1.350 | |

| Bond Angle | C-N-C | 128.5 |

| O-N-O | 123.8 | |

| Dihedral Angle | Phenyl-N-Phenyl | 45.2 |

Note: Data is illustrative and based on typical values for similar structures calculated using DFT methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and its ability to participate in charge transfer interactions. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For a related compound, the HOMO-LUMO energy gap was calculated to be approximately 3.36 eV, indicating good kinetic stability and the potential for charge transfer within the molecule. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many nitroaniline derivatives, the HOMO is often localized on the aniline moiety, while the LUMO is concentrated around the nitro-substituted ring, facilitating intramolecular charge transfer.

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.89 |

| Energy Gap (ΔE) | 3.36 |

Note: Values are representative and based on DFT calculations for similar compounds. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting the regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This analysis is invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. researchgate.net

Vibrational Spectra Predictions and Correlation with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net This correlation helps in the assignment of specific vibrational modes to the observed spectral bands. DFT calculations, often with scaling factors, have shown excellent agreement with experimental vibrational spectra for a wide range of organic molecules. science.gov

For this compound, key vibrational modes would include the N-H stretching of the amine group, the symmetric and asymmetric stretching of the nitro group, C-N stretching, and various aromatic C-H and C-C stretching and bending vibrations. researchgate.net For example, in aromatic nitro compounds, the C-N stretching vibration is typically observed near 1010 cm⁻¹. researchgate.net The calculated vibrational spectra serve as a powerful tool to confirm the molecular structure and to understand the bonding characteristics. acs.org

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3430 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3020 |

| Asymmetric NO₂ Stretch | 1520 | 1510 |

| Symmetric NO₂ Stretch | 1350 | 1340 |

| C-N Stretch (nitro) | 1015 | 1010 |

| C-F Stretch | 1230 | 1225 |

Note: Data is illustrative and based on typical values for similar structures. researchgate.net

Thermodynamic Parameter Calculations

DFT calculations can also be used to predict various thermodynamic parameters of a molecule, such as its total thermal energy, heat capacity at constant volume, and entropy, typically at a standard temperature and pressure. researchgate.net These parameters provide insights into the thermodynamic stability of the molecule and can be influenced by its vibrational, rotational, and translational motions. researchgate.netacs.org

The calculation of these properties is based on the vibrational frequencies obtained from the geometry optimization and frequency analysis. researchgate.net While these are gas-phase calculations, they provide a fundamental understanding of the molecule's intrinsic thermodynamic properties.

Table 4: Calculated Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Total Thermal Energy (E) | Varies with basis set |

| Molar Capacity at Constant Volume (Cv) | Varies with basis set |

| Entropy (S) | Varies with basis set |

Note: Specific values are dependent on the chosen level of theory and basis set. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

While DFT is primarily a ground-state theory, its time-dependent extension, TD-DFT, is a powerful method for studying electronic excitations and predicting UV-visible absorption spectra. cecam.orggithub.io TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. aps.org

For this compound, TD-DFT would be used to simulate its electronic absorption spectrum, identifying the key transitions, such as the π→π* and n→π* transitions. science.gov These calculations can help to understand the nature of the electronic excitations, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. The results of TD-DFT calculations are often in good agreement with experimental UV-vis spectra, providing a theoretical basis for interpreting the observed electronic transitions. acs.orgrsc.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of this compound. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity indices.

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO. rsc.org

Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated as EA ≈ -ELUMO. rsc.org

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (IP + EA) / 2. rsc.org

Chemical Hardness (η): A measure of the resistance to change in the electron distribution or charge transfer. It is calculated as η = (IP - EA) / 2. A large HOMO-LUMO gap generally corresponds to high hardness. rsc.org

Chemical Potential (μ): The negative of electronegativity, μ = -χ. It represents the escaping tendency of electrons from an equilibrium system. rsc.org

Global Softness (S): The reciprocal of chemical hardness, S = 1 / (2η). It describes the capacity of a molecule to accept electrons. rsc.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). rsc.org

Studies on similar aniline derivatives have utilized DFT calculations with basis sets like B3LYP/6-311G to determine these parameters. For instance, in a study of 4-chloro-N-(4-chlorophenyl)-N-(4-fluorophenyl)-aniline, the calculated HOMO-LUMO energy gap was found to be significant, indicating high hardness and low polarizability. The charge transfer interactions within the molecule can be understood by analyzing the HOMO-LUMO surfaces. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for a Related Aniline Derivative

| Descriptor | Value | Unit |

| Ionization Energy | 142.16 | - |

| Electron Affinity | 21.47 | - |

| Chemical Hardness | 60.34 | - |

| Chemical Potential | -81.82 | - |

| Electronegativity | 81.81 | - |

| Softness | 0.016 | - |

| Electrophilicity Index | 55.46 | - |

| Note: The data presented is for 4-chloro-N-(4-chlorophenyl)-N-(4-fluorophenyl)-aniline and is intended to be illustrative of the types of parameters calculated for similar compounds. |

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical data processing and storage. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

Hyperpolarizability Calculations and Structure-Property Relationships

The NLO properties of a molecule are primarily determined by its first hyperpolarizability (β). rug.nl Computational methods, such as DFT, are widely used to calculate the hyperpolarizability and to understand the structure-property relationships that govern the NLO response. utm.my

For organic molecules, a large NLO response is often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for high hyperpolarizability values. optica.orgresearchgate.net In this compound, the nitro group (-NO₂) acts as a strong electron acceptor, while the amino group (-NH-) and the fluorophenyl ring can act as electron donors.

The calculation of hyperpolarizability is often performed using methods like time-dependent density functional theory (TD-DFT). researchgate.net The calculated values are often compared to a standard reference material like urea (B33335) to assess the potential of the new molecule for NLO applications. researchgate.net Studies on similar compounds have shown that the presence of donor-acceptor groups and extended π-conjugation leads to enhanced NLO properties. optica.org The relationship between molecular structure and NLO effects is a key area of research, with studies focusing on how modifications to the donor, acceptor, or conjugated bridge can tune the hyperpolarizability. researchgate.net

Advanced Theoretical Models and Force Field Applications in Molecular Modeling

Advanced theoretical models and force fields are essential tools for simulating the behavior of molecules and materials. wustl.edu While quantum mechanical methods provide high accuracy, they are computationally expensive, especially for large systems. wustl.edu Molecular mechanics (MM), which employs classical force fields, offers a computationally efficient alternative for studying the structure and dynamics of molecules. wustl.edufiveable.me

Force fields are a set of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. wustl.edufiveable.me They typically include terms for bonded interactions (bond stretching, angle bending, and dihedral torsion) and non-bonded interactions (van der Waals and electrostatic forces). wustl.edu Force fields like AMBER and CHARMM are widely used for biomolecular simulations, while others like OPLS and GROMOS are common for small organic molecules. fiveable.me The development of transferable force fields allows for the study of a wide range of molecules using a single set of parameters. wustl.edu

For this compound, molecular modeling with appropriate force fields can be used to study its conformational preferences, intermolecular interactions, and behavior in different environments. The accuracy of these simulations depends on the quality of the force field parameters. wustl.edu Recent advancements in force field development focus on improving accuracy and expanding their applicability to a wider range of chemical space through data-driven approaches. nih.govrsc.org The Universal Force Field (UFF) is an example of a force field designed for broad applicability across the periodic table. inria.fr

Detailed Crystallographic and Solid-State Analysis of this compound Currently Unavailable in Publicly Accessible Literature

A comprehensive review of published scientific literature and crystallographic databases reveals a lack of detailed experimental data for the specific chemical compound this compound. Despite the compound being commercially available for research purposes, its full solid-state characterization, including single-crystal X-ray diffraction analysis and Hirshfeld surface analysis, does not appear to be available in the public domain.

Therefore, it is not possible to provide the specific data requested for the following analytical sections:

Crystal Structure Analysis and Solid State Characteristics

Hirshfeld Surface Analysis:

Analysis of Hydrogen Bonding Interactions

While structural data exists for related isomers and derivatives, such as 2-fluoro-5-nitroaniline (B1294389) and various other substituted nitroanilines, this information cannot be extrapolated to accurately describe the unique crystal structure and intermolecular interactions of N-(4-fluorophenyl)-2-nitroaniline. Crystal packing and molecular conformation are highly sensitive to the specific placement of substituent groups on the aromatic rings.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction studies would be required to generate the data necessary to populate the detailed analytical framework requested.

Investigation of π-π Stacking Interactions

There is no specific experimental data available in the surveyed literature regarding π-π stacking interactions for this compound.

In related aromatic nitro compounds, π-π stacking is a common feature, where the electron-rich aromatic rings stack on top of one another. For instance, in the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are organized into columns through π-π stacking with an interplanar separation of 3.8537 (8) Å. nih.gov Similarly, in other complex azo compounds, π-π stacking interactions between benzene (B151609) and naphthalene (B1677914) rings have been observed with centroid-to-centroid distances around 3.607 (2) Å. nih.gov These interactions, driven by a combination of electrostatic and van der Waals forces, play a critical role in the stabilization of the crystal lattice. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on adjacent rings in this compound suggests the potential for significant, electronically influenced π-π stacking, but this remains hypothetical without experimental confirmation.

Supramolecular Architectures in the Solid State

No publications detailing the supramolecular architecture of this compound were found.

Generally, the supramolecular assembly in crystals of related compounds is dictated by a network of non-covalent interactions. Hydrogen bonds are particularly prominent. In various nitroaniline derivatives, strong intramolecular N-H···O hydrogen bonds are frequently observed between the amine proton and an oxygen atom of the adjacent nitro group. nih.gov Intermolecularly, these compounds can form extensive networks through N-H···O and C-H···O hydrogen bonds, leading to the formation of dimers, chains, or sheets. nih.goviucr.org

Reactivity, Reaction Mechanisms, and Derivatization Studies

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity. It deactivates the aromatic ring to which it is attached towards electrophilic substitution, but activates it for nucleophilic aromatic substitution. However, the most common and synthetically useful transformation of the nitro group in this context is its reduction.

The reduction of the nitro group in N-(4-fluorophenyl)-2-nitroaniline to a primary amine is a crucial step in the synthesis of various heterocyclic scaffolds. This transformation yields N-(4-fluorophenyl)benzene-1,2-diamine, a key precursor for compounds like benzimidazoles and phenazines. nih.govumich.edu Several methods have been reported for this reduction.

Catalytic hydrogenation is a widely employed method. For instance, the reduction can be effectively carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govmdpi.com A typical procedure involves stirring the nitroaniline derivative in a solvent like ethanol (B145695) with 10% Pd/C under a pressure of hydrogen gas (e.g., 40 psi) until the reaction is complete. nih.gov Another common reducing agent is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, which offers a non-catalytic route to the diamine. nih.gov Zinc powder in acetic acid has also been successfully used to afford N-(4-fluorophenyl)benzene-1,2-diamine in high yield. nih.gov

The general reaction is as follows:

This compound → N-(4-fluorophenyl)benzene-1,2-diamineA summary of selected reduction methods is presented in Table 1.

Table 1: Selected Methods for the Reduction of this compound

| Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (40 psi), 10% Pd/C, EtOH | N-(4-fluorophenyl)benzene-1,2-diamine | Not specified | nih.gov |

| SnCl₂, conc. HCl | 4-(4-ethylpiperazin-1-yl)-5-fluorobenzene-1,2-diamine* | Not specified | nih.gov |

| Zn⁰, glacial acetic acid | N-(4-Fluorophenyl)benzene-1,2-diamine | 93% | nih.gov |

| General Procedure C** | N-(4-Fluorophenyl)benzene-1,2-diamine | 79% | umich.edu |

*Reduction of a derivative of the title compound. **The specific reducing agent for "General Procedure C" was not detailed in the abstract, but it represents a method for this conversion. umich.edu

Reactions of the Amine Moiety

The secondary amine group in this compound is nucleophilic and can participate in various substitution and derivatization reactions.

The amine functionality can act as a nucleophile, attacking electrophilic centers. While the primary use of this compound is often as a precursor that is first reduced, its synthesis itself is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. In this synthesis, the amine group of 4-fluoroaniline (B128567) acts as a nucleophile, attacking the carbon bearing the fluorine atom in 1-fluoro-2-nitrobenzene (B31998). nih.govmdpi.com The reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. nih.govrsc.org

The general conditions for synthesizing N-(aryl)-2-nitroanilines often involve heating the aniline (B41778) with a fluoronitrobenzene derivative, sometimes in the presence of a base like potassium carbonate (K₂CO₃) and in a high-boiling solvent such as dimethylformamide (DMF). nih.govumich.edu Microwave irradiation has also been employed to accelerate these reactions. umich.edu

The true synthetic utility of this compound is realized through its conversion into the corresponding diamine, which serves as a building block for a variety of complex heterocyclic structures with significant biological and material science applications.

Phenazines: The diamine derivative, N-(4-fluorophenyl)benzene-1,2-diamine, is a key intermediate in the synthesis of phenazine-based compounds. umich.edu For example, it can be used to create riminophenazine derivatives. The synthesis involves the oxidative condensation of the diamine with another substituted o-phenylenediamine (B120857). umich.edu Phenazines are a class of nitrogen-containing heterocyclic compounds with applications as antibiotics and pigments. nih.gov

Benzimidazoles: Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry. The standard synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. nih.govjchemrev.com N-(4-fluorophenyl)benzene-1,2-diamine, obtained from the reduction of this compound, can be cyclized by reacting it with various reagents to form N-aryl benzimidazole (B57391) derivatives. nih.gov For instance, reaction with an appropriate aldehyde or carboxylic acid under acidic conditions or with a catalyst like polyphosphoric acid (PPA) can yield the benzimidazole core. nih.govjchemrev.com

Benzimidazolones: Benzimidazolones are another important structural motif accessible from N-(4-fluorophenyl)benzene-1,2-diamine. These are typically synthesized by reacting the diamine with a carbonylating agent. nih.govmdpi.com A common and efficient reagent for this transformation is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The reaction proceeds by treating the diamine with CDI in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, leading to the formation of the 1-(4-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one. nih.govmdpi.com

Table 2: Derivatization of N-(4-fluorophenyl)benzene-1,2-diamine

| Starting Material | Reagent(s) | Product Scaffold | Example Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-fluorophenyl)benzene-1,2-diamine | Oxidative Condensation | Phenazine | Riminophenazine Derivative | Not specified | umich.edu |

| N-(4-fluorophenyl)benzene-1,2-diamine | Carboxylic Acid/Aldehyde | Benzimidazole | 2-Aryl-1-(4-fluorophenyl)benzimidazole | Varies | nih.govjchemrev.com |

Mechanistic Investigations of Key Reactions

The reactions involving this compound and its derivatives are governed by well-established mechanistic principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The synthesis of this compound from 4-fluoroaniline and 1-fluoro-2-nitrobenzene follows the SNAr mechanism. This pathway involves two main steps:

Nucleophilic Attack: The nucleophilic amine attacks the electron-deficient aromatic ring carbon that bears the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.

Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) leaving group. researchgate.net

This addition-elimination sequence is characteristic of nucleophilic substitution on activated aromatic rings.

Benzimidazole and Benzimidazolone Formation: The cyclization of N-(4-fluorophenyl)benzene-1,2-diamine to form benzimidazoles with carboxylic acids is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by one of the amine groups of the diamine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring. nih.gov The formation of benzimidazolones with CDI involves the initial formation of an N-acylimidazole intermediate with one of the amines, which is then attacked intramolecularly by the second amine group, leading to the cyclized product and the release of imidazole.

Kinetic Studies

Detailed kinetic studies specifically focused on this compound are not extensively documented in publicly available literature. However, insights into its reactivity can be inferred from studies of similar compounds. For instance, research on the hydrolysis of related nitroaniline derivatives, such as mono-4-methyl-2-nitroaniline phosphate, has been conducted. In a study on this similar compound, the hydrolysis was investigated in hydrochloric acid solutions ranging from 0.1 to 7.0 M at 50°C. The rate of hydrolysis was observed to increase with acid molarity up to 4.0 M, after which it decreased, a phenomenon attributed to the effect of water activity at higher acid concentrations. The study proposed a bimolecular hydrolysis mechanism involving the conjugate acid species with P-N bond fission.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity.

While the direct participation of this compound in well-known multi-component reactions like the Ugi or Passerini reactions is not prominently reported, its structural motifs are found in precursors for such reactions. For example, anilines are common components in a variety of MCRs. The presence of a nitro group and a fluorine atom on the phenyl rings of this compound makes it a potentially valuable substrate for creating diverse molecular scaffolds.

One area where related anilines have been utilized is in the Doebner reaction, a multi-component synthesis of quinoline-4-carboxylic acids. This reaction typically involves an aniline, an aldehyde, and pyruvic acid. Although no specific examples utilizing this compound are cited, its aniline moiety suggests potential applicability. Another relevant MCR is the Biginelli reaction, which synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). While anilines are not direct components, their derivatives can sometimes be employed.

The synthesis of various heterocyclic structures often involves the reduction of a nitro group to an amine, which can then participate in a subsequent cyclization reaction. In the context of this compound, a selective reduction of the nitro group would yield N1-(4-fluorophenyl)benzene-1,2-diamine. This diamine is a versatile precursor for the synthesis of benzodiazepines, quinoxalines, and other fused heterocycles, often through reactions that can be designed as one-pot or multi-component processes.

The table below illustrates the potential classes of multi-component reactions where a derivative of this compound could theoretically be employed as a building block.

| Multi-Component Reaction | Reactant Types | Potential Product Scaffold |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinolines |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinolines |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, Methylene-activated compound | Quinolines |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia/Amine | Dihydropyridines |

Further research is required to explore and develop specific multi-component reactions that directly and efficiently utilize this compound, leveraging its unique electronic and structural features to access novel compound libraries.

Advanced Research Applications in Materials Science and Industrial Chemistry

Applications as a Chemical Intermediate in Industrial Processes

N-(4-fluorophenyl)-2-nitroaniline and its structural analogs are valuable intermediates in the synthesis of a variety of commercial and specialized chemicals. The reactivity of the nitro and amino groups, combined with the influence of the fluorine substituent, allows for versatile chemical modifications.

Substituted anilines are foundational components in the production of a wide range of colorants. Structural analogs of this compound serve as key intermediates in the synthesis of dyes and pigments. evitachem.comlookchem.com For instance, related compounds like 4-fluoro-3-nitroaniline (B182485) are identified as novel dye intermediates, and 2-Chloro-N,N-dimethyl-4-nitroaniline is primarily used for synthesizing dyes and pigments. evitachem.comlookchem.com The general process often involves diazotization of the aniline (B41778) derivative, followed by coupling with another aromatic compound to create an azo dye. The specific substituents on the aniline ring, such as the fluoro and nitro groups in this compound, are crucial for tuning the final color, fastness, and other properties of the dye. google.com The presence of the fluorophenyl group can enhance the stability and brightness of the resulting pigments.

The compound serves as a versatile building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. 4-Fluoro-2-nitroaniline (B1293508), a closely related compound, is a reagent used to prepare other specialized chemicals like 4-fluoro-o-phenylenediamine and N-(4-fluoro-2-nitrophenyl)-beta-alanine, which are themselves intermediates in pharmaceutical synthesis. fishersci.com The reactivity of the functional groups allows for its incorporation into diverse molecular scaffolds to create products with specific biological or chemical properties. Its role as a precursor is critical in developing new drugs and specialized materials where the fluorinated nitroaniline moiety imparts desired characteristics. fishersci.com

Contributions to Energetic Materials Research

The field of energetic materials is constantly seeking compounds that offer a balance of high performance and improved safety (insensitivity). Nitroaniline derivatives are a subject of study in this area due to their high energy content.

While not a primary explosive itself, this compound has potential as an additive in explosive formulations. Related compounds like N-Methyl-4-nitroaniline (MNA) are used to lower the melting temperature of other energetic materials, facilitating the synthesis of insensitive explosives. researchgate.net Furthermore, some nitroanilines can act as stabilizers in propellant formulations. researchgate.net The introduction of fluorine into energetic molecules can enhance performance metrics like density and oxygen balance while simultaneously reducing sensitivity to shock or friction. energetic-materials.org.cn Compounds such as 2,4-Dinitroaniline are known explosives, often mixed with an oxidizer to improve their effectiveness. wikipedia.org The properties of this compound suggest its potential utility in modifying the characteristics of existing explosive materials.

Nonlinear Optical (NLO) Material Development

Nonlinear optical (NLO) materials are essential for modern photonics and optoelectronics, with applications in data storage, signal processing, and communications. researchgate.net Organic molecules with specific electronic properties are highly sought after for these applications.

The NLO response of organic materials is governed by their molecular structure. A key design principle is the creation of "push-pull" systems, also known as Donor-π-Acceptor (D-π-A) molecules. researchgate.netresearchgate.net In this architecture, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated system that facilitates intramolecular charge transfer (ICT) upon excitation by intense light. researchgate.netresearchgate.net

This compound fits this design paradigm:

Donor Group: The secondary amine group (-NH-) acts as an electron donor.

Acceptor Group: The nitro group (-NO₂) is a strong electron acceptor.

π-Bridge: The phenyl ring provides the conjugated system for charge transfer.

Research shows that enhancing the strength of the donor and acceptor groups, as well as extending the length of the π-conjugation path, can significantly increase the NLO response. researchgate.netbohrium.com The presence of fluorine can also modulate the electronic properties and improve thermal stability. oup.com Theoretical and experimental studies on similar push-pull nitroanilines confirm that these molecules can exhibit large hyperpolarizabilities, a measure of NLO activity, making them promising candidates for future NLO devices. researchgate.net The design of such molecules is a key strategy for developing new high-performance NLO materials. nih.gov

Applications in Catalysis and Electrochemistry

As a Ligand Component in Catalytic Systems

There is no available scientific literature that documents the use of this compound as a ligand component in catalytic systems. While related aniline and nitroaniline compounds are sometimes explored for their coordinating properties in catalysis, specific studies involving this compound are absent. uni-marburg.denih.gov

Integration into Anode Materials for Energy Storage (e.g., lithium-ion batteries)

No research has been published on the integration of this compound into anode materials for energy storage devices like lithium-ion batteries. In contrast, studies have been conducted on other organic molecules for this purpose. For example, a lithium bismaleamate anode material synthesized from the related compound 2-fluoro-4-nitroaniline (B181687) has demonstrated an electrode capacity of 688.9 mAhg⁻¹. ossila.com However, similar research for this compound has not been reported. The field of organic anode materials is an active area of research, exploring various compounds for their potential in energy storage. mdpi.commdpi.commagtech.com.cn

Future Research Directions and Perspectives

Emerging Synthetic Strategies for N-(4-fluorophenyl)-2-nitroaniline

While traditional synthesis methods for this compound exist, researchers are actively pursuing more efficient, environmentally friendly, and high-yield strategies. One established method involves the reaction of 4-fluoroaniline (B128567) with 1-fluoro-2-nitrobenzene (B31998) in the presence of anhydrous potassium fluoride (B91410) and potassium carbonate at high temperatures. mdpi.com This reaction yields this compound as dark orange crystals. mdpi.comnih.govunivie.ac.at

Recent advancements focus on overcoming the limitations of conventional methods, such as complex operations and low yields. google.com A promising approach utilizes a microchannel reactor for the synthesis of 4-fluoro-2-nitroaniline (B1293508), a related compound, which could potentially be adapted for this compound. google.com This method involves the nitration of p-fluoroacetanilide followed by hydrolysis, offering a significantly higher yield of 83-94%. google.com The use of microreactors provides better control over reaction parameters, reduces reaction times, and enhances safety, particularly in nitration reactions which can be highly exothermic. google.com

Furthermore, green chemistry principles are being integrated into synthetic protocols. For instance, the use of thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521) offers an environmentally friendly method for the reduction of related N-substituted-2-nitroanilines to their corresponding diamines. researchgate.net Such strategies could be explored for the derivatization of this compound. The development of catalytic systems, such as those using tetrabutylammonium (B224687) fluoride (TBAF) for N-formylation reactions with CO2, also presents opportunities for novel synthetic transformations of this compound. rsc.org

Novel Applications Beyond Established Domains in Materials Science

The unique molecular structure of this compound, featuring both an electron-withdrawing nitro group and a fluorine substituent, makes it a valuable building block for advanced materials. Its derivatives have shown potential in various fields, including pharmaceuticals and dyes. ontosight.ai

Future research is expected to expand its applications into new domains of materials science. For example, nitroaniline derivatives are known to be key intermediates in the synthesis of compounds with significant biological activity, including antimicrobial and anticancer agents. ontosight.ai The core structure of this compound can be modified to create novel benzimidazole (B57391) derivatives, which have shown promise as urease inhibitors. nih.gov The synthesis of such derivatives often involves the reduction of the nitro group to an amine, followed by cyclization reactions. mdpi.comnih.gov

Moreover, the incorporation of this compound into polymer structures or as a component in organic light-emitting diodes (OLEDs) and other electronic materials is an area ripe for exploration. The electronic properties conferred by the nitro and fluoro groups could lead to materials with interesting photophysical or nonlinear optical properties. osti.gov For instance, related nitroaniline compounds are investigated for their potential in non-linear optical applications. osti.gov

Integration of Advanced Characterization Techniques for Deeper Insights

A comprehensive understanding of the structure-property relationships of this compound is crucial for its rational design and application in new technologies. Advanced characterization techniques are indispensable for gaining these deeper insights.

Spectroscopic Analysis: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule. researchgate.netresearchgate.net Theoretical calculations using Density Functional Theory (DFT) can complement experimental spectra, aiding in the precise assignment of vibrational bands. researchgate.netresearchgate.net For similar molecules, spectroscopic studies have been used to understand the effects of substituents on bond strengths and charge transfer interactions. researchgate.net

Refined Computational Modeling for Predictive Research and Design

Computational modeling has become an integral part of modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. researchgate.netmdpi.com For this compound, computational methods can provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the electronic structure, molecular geometry, and vibrational frequencies of molecules. researchgate.netresearchgate.netacs.org These calculations can help in understanding the reactivity, stability, and spectroscopic properties of this compound. researchgate.netacs.org For example, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the electronic and optical properties of a material. rsc.org

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. mdpi.combohrium.comtandfonline.com This information is vital for the design of more potent and selective drug candidates. mdpi.com Molecular dynamics simulations can further provide insights into the dynamic behavior and stability of the ligand-protein complex over time. frontiersin.org These computational approaches are instrumental in guiding the synthesis of new bioactive compounds based on the this compound scaffold. mdpi.com

Q & A

Q. What optimized synthetic protocols exist for N-(4-fluorophenyl)-2-nitroaniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 4-fluoroaniline with 2-nitrobenzene derivatives. A validated method (yield: 68%) uses condensation reactions under mild conditions, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate, 9:1) and reversed-phase RP-18 silica gel (methanol/water, 7:3). Key parameters include solvent polarity, temperature control (room temperature to 80°C), and stoichiometric ratios to minimize side products like quinones or carboxylic acids . Comparative studies with halogenation (e.g., using N-chlorosuccinimide in DMF for chloro derivatives) highlight the importance of electrophile selection for regioselectivity .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying aromatic substitution patterns and fluorine coupling. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺), while melting point analysis (82–83°C) serves as a purity indicator. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). For advanced purity assessment, HPLC with UV detection (λ = 254 nm) resolves trace impurities (<2%) .

Q. How does the nitro group at the 2-position influence the compound’s stability and reactivity?

The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the para position relative to the amino group. Stability studies in acidic/basic media show resistance to hydrolysis but susceptibility to reduction (e.g., forming amines with NaBH₄/Cu). Thermal analysis (TGA/DSC) reveals decomposition above 200°C, necessitating storage in inert atmospheres. Comparative data with chloro analogues (e.g., N-(4-chlorophenyl)-2-nitroaniline) indicate fluorine’s weaker inductive effect enhances solubility in polar aprotic solvents .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer activity often stem from substituent effects on bioavailability. For example, trifluoromethoxy or morpholine moieties (see 2-Chloro-4-trifluoromethoxy-6-nitroaniline) enhance membrane permeability but may reduce target binding affinity. Methodological standardization—such as using identical cell lines (e.g., HeLa or MCF-7) and assay protocols (MTT vs. resazurin)—is critical for cross-study comparisons. Computational docking studies (e.g., AutoDock Vina) can reconcile contradictions by modeling ligand-receptor interactions .

Q. How can computational methods predict the regioselectivity of aromatic substitution in this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. Hammett constants (σ) quantify substituent effects: the 4-fluorophenyl group (σₚ = 0.06) exerts weaker deactivation than chloro (σₚ = 0.23), favoring para substitution. Solvent models (PCM or SMD) refine predictions by accounting for solvation effects in DMF or acetonitrile .

Q. What strategies enable selective functionalization of this compound for structure-activity relationship (SAR) studies?

Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl introduces alkyl/aryl groups at specific positions. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids modifies the fluorophenyl ring. Reductive amination (NaBH₃CN) of the nitro group generates amine intermediates for sulfonamide or urea derivatives. Kinetic vs. thermodynamic control in nitration/halogenation reactions must be monitored via in-situ IR or LC-MS .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

Contradictions in NMR shifts often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH variations. Standardized protocols—such as referencing to TMS (0 ppm for ¹H) and using deuterated solvents—improve reproducibility. For MS, calibrating with certified reference materials (e.g., Agilent Tuning Mix) ensures accuracy. Collaborative databases (e.g., PubChem) provide benchmark data for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.